molecular formula C10H13ClO3 B13223651 2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol

2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13223651
M. Wt: 216.66 g/mol
InChI Key: NNDCBRUQYORDEH-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13ClO3 It is characterized by the presence of a chloro group, two methoxy groups, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol typically involves the chlorination of 1-(2,4-dimethoxyphenyl)ethan-1-ol. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This allows for the efficient and scalable production of this compound.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

    Oxidation: 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone

    Reduction: 2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

  • 2-Chloro-1-(2,5-dimethoxyphenyl)ethan-1-ol
  • 2-Chloro-1-(3,4-dimethoxyphenyl)ethan-1-ol
  • 2-Chloro-1-(2,4-dichlorophenyl)ethan-1-ol

Comparison: 2-Chloro-1-(2,4-dimethoxyphenyl)ethan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

2-chloro-1-(2,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6H2,1-2H3

InChI Key

NNDCBRUQYORDEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CCl)O)OC

Origin of Product

United States

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